Lower Computed Lipophilicity (XlogP 1.5) vs. the Saturated Sedative Capuride (XlogP 2.0)
The target compound’s computed XlogP is 1.5, whereas the therapeutically used, fully‑saturated analogue capuride exhibits an XlogP of 2.0 [1]. This 0.5 log unit difference corresponds to an approximately 3‑fold lower predicted octanol‑water partition coefficient, suggesting superior aqueous solubility and potentially reduced passive membrane permeability for 1-(2-Ethylidenevaleryl)urea .
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.5 |
| Comparator Or Baseline | Capuride (CAS 5579-13-5); XlogP = 2.0 |
| Quantified Difference | ΔXlogP = –0.5 (approx. 3‑fold lower predicted partition coefficient) |
| Conditions | Computed XlogP values from chemical databases (Chem960; Baidu Baike) |
Why This Matters
For users designing solubility‑sensitive assays or seeking CNS‑penetrant candidates, the lower XlogP of 1-(2-Ethylidenevaleryl)urea may be a decisive procurement factor over more lipophilic analogues.
- [1] Capuride. Baidu Baike. https://baike.baidu.com/item/卡普脲/16731902 (accessed 2026-05-12). View Source
